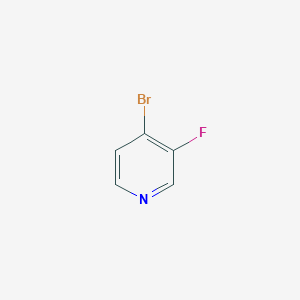

4-Bromo-3-fluoropyridine

Descripción

The exact mass of the compound 4-Bromo-3-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLOMVIUENUOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382484 | |

| Record name | 4-Bromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2546-52-3 | |

| Record name | 4-Bromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 4-Bromo-3-fluoropyridine, a key heterocyclic organic compound utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key reactions, and safety information, presenting a valuable resource for professionals in research and development.

Core Properties and Identification

4-Bromo-3-fluoropyridine is a substituted pyridine ring bearing both a bromine and a fluorine atom.[1] Its unique electronic and structural characteristics make it a valuable building block in organic synthesis.[2]

Table 1: Chemical and Physical Properties of 4-Bromo-3-fluoropyridine

| Property | Value | Source(s) |

| CAS Number | 2546-52-3 | [1][3] |

| Molecular Formula | C₅H₃BrFN | [1][3] |

| Molecular Weight | 175.99 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 160-163 °C | |

| Melting Point | Not precisely available; physical state suggests it is near room temperature. | |

| Density | ~1.707 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |

| InChI Key | QBLOMVIUENUOJY-UHFFFAOYSA-N | [3] |

| SMILES | C1=CN=CC(=C1Br)F | [3] |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-3-fluoropyridine and related fluoropyridines can be achieved through several routes, most commonly involving diazotization of an amino-precursor followed by a fluorination reaction (a variation of the Balz-Schiemann reaction), or through nucleophilic substitution of a suitable precursor.

General Synthesis via Diazotization and Fluorination

Experimental Protocol: Synthesis of 4-Fluoropyridine (Adapted for Conceptual Understanding)

-

Diazotization: 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to a low temperature (typically 0-5 °C).

-

Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the corresponding pyridyl diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The diazonium salt is then gently heated. The heat causes the decomposition of the diazonium salt, releasing nitrogen gas and forming the fluorinated pyridine product.

-

Isolation and Purification: The reaction mixture is neutralized, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield the pure 4-fluoropyridine.

Note: This is a generalized procedure based on the synthesis of a related compound and should be adapted and optimized for the synthesis of 4-Bromo-3-fluoropyridine, taking into account the different starting material.

Key Reactions and Applications in Drug Discovery

4-Bromo-3-fluoropyridine is a valuable building block due to the differential reactivity of its halogen substituents. The carbon-bromine bond is more susceptible to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of various substituents. This makes it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. For 4-Bromo-3-fluoropyridine, the bromine at the 4-position is preferentially coupled.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, 4-Bromo-3-fluoropyridine, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined.

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water or toluene/ethanol/water) is added.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.

Role in Medicinal Chemistry

While 4-Bromo-3-fluoropyridine itself is not known to have direct biological activity, it is a crucial starting material for the synthesis of various pharmacologically active compounds. Its structure is incorporated into more complex molecules designed to interact with biological targets, such as protein kinases. Protein kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases like cancer.

Derivatives of fluorinated pyridines are found in numerous kinase inhibitors. For example, compounds with a pyridopyrimidine core, which can be synthesized from precursors like 4-Bromo-3-fluoropyridine, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] Similarly, related heterocyclic structures are used to develop inhibitors for other kinases, such as Aurora Kinase B, which is involved in cell division.

Safety and Handling

4-Bromo-3-fluoropyridine is a chemical that requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [3] |

| H312 | Harmful in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H332 | Harmful if inhaled | [3] |

| H335 | May cause respiratory irritation | [3] |

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

References

physical and chemical properties of 4-Bromo-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications.

Physical and Chemical Properties

4-Bromo-3-fluoropyridine is typically a colorless to pale yellow liquid or solid at room temperature.[1][2] It is soluble in common organic solvents such as ethanol and acetone, but has limited solubility in water.[1][2]

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the key physical and identifying properties of 4-Bromo-3-fluoropyridine.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-Bromo-3-fluoropyridine | [1] |

| Synonyms | 3-Fluoro-4-bromopyridine | |

| CAS Number | 2546-52-3 | [1] |

| Molecular Formula | C₅H₃BrFN | [1] |

| Molecular Weight | 175.99 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 160-163 °C | |

| Density | 1.718 g/mL at 25 °C (for 3-Bromo-4-fluoropyridine) | |

| Refractive Index | n20/D 1.542 (for 3-Bromo-4-fluoropyridine) |

Note: Some physical data is reported for the synonym 3-Bromo-4-fluoropyridine, which is structurally identical.

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ¹⁹F NMR | Data not available in search results. |

| IR Spectroscopy | Characteristic peaks for C-Br stretching are expected in the 600-670 cm⁻¹ region, and C-F stretching between 1150-1250 cm⁻¹. |

Synthesis and Reactivity

The synthesis of 4-Bromo-3-fluoropyridine often involves multi-step processes. A common strategy is the introduction of the fluorine atom onto a pre-functionalized pyridine ring.

General Synthesis Workflow

A plausible synthetic route involves the diazotization of an aminopyridine precursor, followed by a Balz-Schiemann-type reaction.

Caption: General workflow for synthesizing 4-Bromo-3-fluoropyridine.

Experimental Protocols

Synthesis of 4-Fluoropyridine via Diazotization (Illustrative Protocol)

While a specific protocol for 4-Bromo-3-fluoropyridine is not detailed in the search results, a representative procedure for a similar compound, 4-fluoropyridine, is as follows. This can be adapted by a skilled chemist for the target molecule.

-

Diazonium Salt Formation: 4-Aminopyridine is dissolved in a 42% aqueous solution of HBF₄ with gentle heating. The solution is then cooled to 5-7 °C, leading to the precipitation of 4-pyridylammonium tetrafluoroborate.[3]

-

Diazotization: A solution of sodium nitrite is added slowly to the suspension while maintaining the temperature between 5-9 °C.[3]

-

Decomposition: After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature. The diazonium salt then decomposes, often with the evolution of nitrogen gas, to yield the fluorinated pyridine.[3]

-

Workup and Purification: The reaction mixture is carefully neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.[3]

Chemical Reactivity

The reactivity of 4-Bromo-3-fluoropyridine is dominated by the electron-withdrawing nature of the pyridine nitrogen and the two halogen substituents. This makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) . The bromine atom at the 4-position is a good leaving group and is the primary site for substitution reactions.

Caption: Key reaction pathways for 4-Bromo-3-fluoropyridine.

Applications in Drug Discovery and Agrochemicals

4-Bromo-3-fluoropyridine is a crucial intermediate in the synthesis of high-value organic molecules.[2][4] The pyridine scaffold is a common feature in many biologically active compounds, and the unique substitution pattern of this molecule allows for the strategic introduction of various functional groups to modulate pharmacological or biological activity.

-

Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology. The 7-azaindole scaffold, which can be synthesized from precursors like 4-Bromo-3-fluoropyridine, is known to mimic the hinge-binding motif of ATP in kinase active sites.[5] The fluorine atom can enhance binding affinity and improve metabolic stability.[5]

-

Agrochemicals: This compound is also utilized in the creation of novel pesticides, herbicides, and fungicides.[2]

Safety and Handling

4-Bromo-3-fluoropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Acute toxicity, oral |

| Harmful in contact with skin | H312 | Acute toxicity, dermal |

| Causes skin irritation | H315 | Skin corrosion/irritation |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation |

| Harmful if inhaled | H332 | Acute toxicity, inhalation |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure |

Source: PubChem CID 2783174[1]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles with side shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Use of a certified fume hood is mandatory.

Conclusion

4-Bromo-3-fluoropyridine is a valuable and reactive building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its utility is centered around its susceptibility to nucleophilic aromatic substitution and cross-coupling reactions at the 4-position. While detailed public data on its spectroscopic properties is limited, its importance as a synthetic intermediate is well-established. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

An In-depth Technical Guide to 4-Bromo-3-fluoropyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-Bromo-3-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Information

4-Bromo-3-fluoropyridine is a halogenated pyridine derivative with the chemical formula C₅H₃BrFN.[3] Its structure, featuring both a bromine and a fluorine atom on the pyridine ring, makes it a versatile building block in organic synthesis.[1][2] The strategic placement of these halogens influences the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.[2]

Molecular Structure and Properties

The fundamental properties of 4-Bromo-3-fluoropyridine are summarized in the table below, providing a clear reference for experimental design and implementation.

| Property | Value |

| Molecular Formula | C₅H₃BrFN |

| Molecular Weight | 175.99 g/mol |

| CAS Number | 2546-52-3 |

| IUPAC Name | 4-bromo-3-fluoropyridine |

| SMILES | C1=CN=CC(=C1Br)F |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water |

Data sourced from multiple chemical suppliers and databases.[2][3]

Synthesis and Characterization: Experimental Protocols

While specific synthetic routes for 4-Bromo-3-fluoropyridine can be proprietary, a general methodology can be inferred from the synthesis of its isomers, such as 3-Bromo-4-fluoropyridine. The following protocol is a representative example of a nucleophilic aromatic substitution for the preparation of a bromofluoropyridine derivative.

Representative Synthesis of a Bromofluoropyridine

This protocol outlines the synthesis of 3-Bromo-4-fluoropyridine from 3-bromo-4-nitropyridine, which serves as a logical workflow for the synthesis of similar halogenated pyridines.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-fluoropyridine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 4-Bromo-3-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct, high-yield synthetic protocols in published literature, this document focuses on the most plausible and documented pathways, offering detailed experimental methodologies for key transformations.

Introduction

4-Bromo-3-fluoropyridine is a valuable heterocyclic building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom at the 3-position and a bromine atom at the 4-position, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, making this intermediate particularly attractive for medicinal chemistry programs. This guide explores the common starting materials and synthetic strategies for the preparation of this important compound.

Synthetic Pathways

Two principal synthetic strategies emerge from the literature for the synthesis of 4-Bromo-3-fluoropyridine: electrophilic bromination of 3-fluoropyridine and a multi-step approach involving a Sandmeyer-type reaction from a suitable amino-substituted fluoropyridine.

Electrophilic Bromination of 3-Fluoropyridine

The most direct conceptual approach to 4-Bromo-3-fluoropyridine is the electrophilic bromination of commercially available 3-fluoropyridine. The fluorine atom at the 3-position is a deactivating group but directs electrophilic substitution to the ortho and para positions. Therefore, bromination is expected to yield a mixture of 2-bromo-3-fluoropyridine, 4-bromo-3-fluoropyridine, and 6-bromo-3-fluoropyridine. The regioselectivity will be influenced by the reaction conditions.

Caption: Electrophilic Bromination of 3-Fluoropyridine.

Synthesis via Sandmeyer Reaction

An alternative, multi-step approach involves the introduction of the bromo group at the 4-position via a Sandmeyer or related diazotization reaction. A plausible precursor for this route is 3-fluoro-4-aminopyridine. This intermediate can be diazotized and subsequently treated with a bromide source, such as copper(I) bromide, to yield the target compound.

Caption: Synthesis of 4-Bromo-3-fluoropyridine via Sandmeyer Reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the potential synthetic routes to 4-Bromo-3-fluoropyridine. It is important to note that specific yield and reaction condition data for the direct synthesis of 4-Bromo-3-fluoropyridine is not widely reported, and the data for the electrophilic bromination is inferred from general knowledge of pyridine chemistry.

| Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Electrophilic Bromination | 3-Fluoropyridine | N-Bromosuccinimide (NBS) or Br₂ | Acetonitrile or H₂SO₄ | 25-80 | 2-24 | Not Reported (Mixture of isomers expected) | General Knowledge |

| Sandmeyer Reaction | 3-Fluoro-4-aminopyridine | NaNO₂, HBr, CuBr | Water/HBr | 0-50 | 1-4 | Not Reported (Plausible route) | General Knowledge |

Experimental Protocols

Protocol 1: Electrophilic Bromination of 3-Fluoropyridine (Proposed)

Disclaimer: The following protocol is a proposed method based on general procedures for the bromination of pyridines. The actual yields and regioselectivity may vary and require optimization.

Materials:

-

3-Fluoropyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of 3-fluoropyridine in anhydrous acetonitrile, add N-bromosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Protocol 2: Synthesis of 4-Bromo-3-fluoropyridine via Sandmeyer Reaction (Proposed)

Disclaimer: This protocol is based on standard Sandmeyer reaction conditions and would require a source of 3-fluoro-4-aminopyridine.

Materials:

-

3-Fluoro-4-aminopyridine (1.0 eq)

-

Hydrobromic acid (48%)

-

Sodium nitrite (1.2 eq)

-

Copper(I) bromide (1.2 eq)

-

Water

Procedure:

-

Dissolve 3-fluoro-4-aminopyridine in 48% hydrobromic acid at 0 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the reaction to warm to room temperature and then gently heating to 50 °C until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of 4-Bromo-3-fluoropyridine presents a challenge due to the limited number of direct and high-yielding published methods. The two most plausible routes, electrophilic bromination of 3-fluoropyridine and a Sandmeyer reaction from 3-fluoro-4-aminopyridine, require further optimization to achieve high yields and regioselectivity. This guide provides a starting point for researchers and drug development professionals to explore the synthesis of this valuable intermediate. Further investigation into modern synthetic methodologies, such as directed ortho-metalation or C-H activation, may lead to more efficient and selective syntheses of 4-Bromo-3-fluoropyridine.

An In-Depth Technical Guide to 4-Bromo-3-fluoropyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-3-fluoropyridine, a key heterocyclic building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the synthesis of pharmacologically active agents, including a discussion of relevant biological pathways.

Chemical Identity and Synonyms

The compound with the common name 4-Bromo-3-fluoropyridine is systematically named according to IUPAC nomenclature. It is a substituted pyridine ring, a heterocyclic aromatic compound, featuring both a bromine and a fluorine atom.

-

IUPAC Name: 4-bromo-3-fluoropyridine[1]

-

Synonyms: 3-Fluoro-4-bromopyridine, Pyridine, 4-bromo-3-fluoro-[1]

-

CAS Number: 2546-52-3[1]

Physicochemical and Safety Data

4-Bromo-3-fluoropyridine is typically a colorless to pale yellow liquid or solid, a state dependent on the ambient temperature.[2] Its halogenated structure imparts limited solubility in water but good solubility in common organic solvents like ethanol and acetone.[2] The electron-withdrawing properties of the fluorine and bromine substituents significantly influence its reactivity, particularly in nucleophilic substitution reactions.[2]

Quantitative data for 4-Bromo-3-fluoropyridine is summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrFN | [1] |

| Molecular Weight | 175.99 g/mol | [1] |

| Boiling Point | 160-163 °C | |

| Density | 1.707 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.22 ± 0.10 (Predicted) | |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| InChI | InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | [1] |

| SMILES | C1=CN=CC(=C1Br)F | [1] |

Safety Information: 4-Bromo-3-fluoropyridine is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

4-Bromo-3-fluoropyridine is a versatile intermediate, and its utility is defined by the chemical transformations it can undergo. Below are detailed protocols for its synthesis and its application in common cross-coupling reactions.

Synthesis of 4-Bromo-3-fluoropyridine

A representative method for the synthesis of a bromo-fluoropyridine involves the fluorination of a corresponding nitro-pyridine precursor. The following protocol is adapted from a patented procedure for the synthesis of 3-bromo-4-fluoropyridine.

Reaction: Fluorination of 3-bromo-4-nitropyridine

Materials:

-

3-bromo-4-nitropyridine

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous dimethylsulfoxide (DMSO)

-

2 mL HPLC vial

Procedure:

-

Prepare a solution of 3-bromo-4-nitropyridine (20 µmol, 1 equivalent) in 500 µL of anhydrous DMSO in a 2 mL HPLC vial.

-

To this solution, add 10 µL of a 1 M tetrabutylammonium fluoride (TBAF) solution in THF (10 µmol, 0.5 equivalents).

-

The reaction is allowed to proceed at room temperature (25 °C).

-

The reaction progress can be monitored by HPLC to observe the consumption of the starting material and the formation of the 3-bromo-4-fluoropyridine product.

-

Product identity can be confirmed by High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy.

Suzuki Cross-Coupling Reaction (Representative Protocol)

The bromine atom at the 4-position of 4-Bromo-3-fluoropyridine is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a crucial transformation for building more complex molecular architectures.

Reaction: Palladium-catalyzed coupling of 4-Bromo-3-fluoropyridine with an arylboronic acid.

Materials:

-

4-Bromo-3-fluoropyridine (1.0 equivalent)

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water mixture, 10:1)

-

Schlenk tube

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)-palladium (0.05 equiv., 5 mol%), K₃PO₄ (2.0 equiv., 2 mmol), and aryl boronic acid (1.0 equiv, 1 mmol).[3]

-

Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add 8.25 mL of a 10:1 mixture of 1,4-dioxane and water under an inert argon environment.[3]

-

Heat the reaction mixture to 90 °C for 24 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination (Representative Protocol)

This reaction is a powerful method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.

Reaction: Palladium-catalyzed amination of 4-Bromo-3-fluoropyridine.

Materials:

-

4-Bromo-3-fluoropyridine (1.0 equivalent)

-

Primary or secondary amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube

Procedure:

-

In a Schlenk tube, combine the palladium catalyst, phosphine ligand, and base.

-

Add the 4-Bromo-3-fluoropyridine and the amine to the tube.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by a suitable analytical technique (e.g., LC-MS or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.

-

Concentrate the solution and purify the product by column chromatography.

Application in Drug Discovery: PDE10A Inhibition

The 4-bromo-3-fluorophenyl moiety, a close structural analog to 4-bromo-3-fluoropyridine, is a key component in the development of potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). One such example is TAK-063, a clinical candidate for the treatment of schizophrenia.[2][4]

PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum.[5][6] It plays a crucial role in modulating dopamine signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7] Inhibition of PDE10A leads to an increase in the levels of these cyclic nucleotides, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA). This modulation of the dopamine signaling pathway is believed to be the mechanism behind the antipsychotic effects of PDE10A inhibitors.[5][6]

The development of TAK-063 and similar compounds highlights the importance of the fluorinated phenyl (or pyridyl) core in achieving high potency and selectivity for the PDE10A enzyme.[4] The specific substitution pattern, including the fluorine and the point of coupling (formerly the bromine atom), is critical for optimizing the pharmacokinetic properties and brain penetration of these inhibitors.[4] This makes 4-Bromo-3-fluoropyridine and its analogs highly valuable starting materials for the discovery of novel therapeutics for central nervous system disorders.

References

- 1. 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromo-3-fluoropyridine: A Technical Guide

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 4-Bromo-3-fluoropyridine. These values are estimations based on the analysis of similar structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-fluoropyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4 | d | ~4.8 |

| H-5 | ~7.5 | t | ~5.0 |

| H-6 | ~8.3 | d | ~5.0 |

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-fluoropyridine

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-2 | ~150 | d |

| C-3 | ~155 (J_CF ≈ 250 Hz) | d |

| C-4 | ~110 | s |

| C-5 | ~125 | d |

| C-6 | ~145 | d |

Note: Spectra recorded in CDCl₃ with proton decoupling. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Absorption Data for 4-Bromo-3-fluoropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | C=C and C=N ring stretching |

| 1250-1100 | Strong | C-F stretch |

| 1100-1000 | Medium | Aromatic C-H in-plane bending |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

| 700-550 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3-fluoropyridine

| m/z | Relative Intensity (%) | Assignment |

| 175/177 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 96 | Moderate | [M - Br]⁺ |

| 76 | Moderate | [C₄H₂FN]⁺ |

Note: Based on electron ionization (EI) mass spectrometry.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized compound such as 4-Bromo-3-fluoropyridine.

Detailed Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of a solid organic compound like 4-Bromo-3-fluoropyridine. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromo-3-fluoropyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 4-Bromo-3-fluoropyridine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent for liquid injection.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like electrospray ionization (ESI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analyze the fragmentation pattern to deduce the structure of the molecule.

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Bromo-3-fluoropyridine (CAS No. 2546-52-3). Due to the limited availability of specific quantitative data in public literature, this document furnishes detailed, established experimental protocols for determining these critical parameters, offering a foundational resource for its application in research and development.

Introduction

4-Bromo-3-fluoropyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with both bromine and fluorine atoms, makes it a versatile synthetic intermediate for the creation of more complex molecules.[1][2] The electron-withdrawing nature of the halogen substituents influences its reactivity, particularly in nucleophilic substitution reactions.[1] An understanding of its solubility and stability is paramount for predictable reaction outcomes, formulation development, and ensuring the quality and reliability of synthetic processes.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Bromo-3-fluoropyridine is presented below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 2546-52-3 | [3] |

| Molecular Formula | C₅H₃BrFN | [1][3] |

| Molecular Weight | 175.99 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| IUPAC Name | 4-bromo-3-fluoropyridine | [3] |

| SMILES | C1=CN=CC(=C1Br)F | [3] |

| InChIKey | QBLOMVIUENUOJY-UHFFFAOYSA-N | [3] |

Solubility Profile

The solubility of 4-Bromo-3-fluoropyridine is a critical factor for its use in various reaction and formulation media. While specific quantitative data is scarce, qualitative descriptions are available.

Qualitative Solubility Data

Based on available information, 4-Bromo-3-fluoropyridine exhibits the following solubility characteristics:

| Solvent | Solubility | Rationale | Reference |

| Water | Limited / Low | The presence of halogen substituents and the predominantly nonpolar aromatic ring limit aqueous solubility. | [1] |

| Ethanol | Soluble | The compound is soluble in common polar organic solvents. | [1] |

| Acetone | Soluble | The compound is soluble in common polar organic solvents. | [1] |

| DMSO | Expected to be Soluble | Generally a good solvent for pyridine derivatives. | |

| DCM | Expected to be Soluble | Generally a good solvent for halogenated organic compounds. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[4][5][6]

Objective: To determine the equilibrium solubility of 4-Bromo-3-fluoropyridine in a specific solvent at a controlled temperature.

Materials:

-

4-Bromo-3-fluoropyridine (high purity)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Glass flasks or vials with tight-fitting caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

-

Preparation: Add an excess amount of 4-Bromo-3-fluoropyridine to a flask containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.[7] This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Bromo-3-fluoropyridine.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[6][8]

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

-

Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.[4]

Visualization of Solubility Determination Workflow

References

- 1. CAS 2546-52-3: 4-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

4-Bromo-3-fluoropyridine: A Technical Guide to Commercial Availability and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and key applications of 4-Bromo-3-fluoropyridine (CAS No: 2546-52-3). This versatile heterocyclic building block is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its utility in the synthesis of complex molecular architectures.

Commercial Availability

4-Bromo-3-fluoropyridine is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several vendors, highlighting the typical purities and quantities available for purchase. Pricing can vary between suppliers and is subject to change.

| Supplier | Product Number | Purity | Available Quantities |

| CymitQuimica | IN-DA0037R6 | Not Specified | 1g, 5g, 25g |

| 54-PC10415 | Not Specified | 1g, 5g | |

| 10-F046495 | Not Specified | 1g, 5g, 10g | |

| Ivy Fine Chemicals | HB06-161 | Not Specified | 1g, 5g, 25g, Bulk |

| Apollo Scientific | MFCD04113266 | ≥95% | 250mg, 1g, 5g |

| BLD Pharm | BB018917 | Not Specified | Inquire for details |

| Fisher Scientific | BLD Pharm 100GR | Not Specified | 100g |

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-3-fluoropyridine is presented below. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 2546-52-3 | PubChem[1] |

| Molecular Formula | C₅H₃BrFN | PubChem[1] |

| Molecular Weight | 175.99 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| Boiling Point | 169.2 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.707 g/cm³ | BOC Sciences[] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | CymitQuimica[2] |

| InChI Key | QBLOMVIUENUOJY-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CN=CC(=C1Br)F | PubChem[1] |

Synthesis and Reactivity

A plausible synthetic route, based on analogous preparations of fluorinated pyridines, is outlined in the diagram below.

Caption: General synthetic pathway for 4-Bromo-3-fluoropyridine.

Key Reactivity: Suzuki-Miyaura Cross-Coupling

A primary application of 4-Bromo-3-fluoropyridine in drug discovery and development is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][5] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or heteroaryl boronic acids or esters, enabling the construction of diverse and complex molecular scaffolds.[4][5]

The workflow for a typical Suzuki-Miyaura coupling reaction is depicted below.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide, which can be adapted for 4-Bromo-3-fluoropyridine.

Materials:

-

4-Bromo-3-fluoropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 4-Bromo-3-fluoropyridine, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Drug Development

4-Bromo-3-fluoropyridine serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][6] The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.[7][8]

The pyridine scaffold itself is a common motif in many biologically active compounds. By using 4-Bromo-3-fluoropyridine as a starting material, medicinal chemists can readily introduce a variety of substituents at the 4-position to explore structure-activity relationships (SAR) and optimize the pharmacological properties of new chemical entities.

Safety Information

4-Bromo-3-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

4-Bromo-3-fluoropyridine is a commercially accessible and synthetically versatile building block that holds significant value for researchers in the fields of medicinal chemistry and agrochemical development. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward method for the elaboration of the pyridine core, enabling the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.

References

- 1. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2546-52-3: 4-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-3-fluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

4-Bromo-3-fluoropyridine is a heterocyclic organic compound with the chemical formula C₅H₃BrFN.[1] It typically appears as a colorless to pale yellow liquid or solid, depending on ambient temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-Bromo-3-fluoropyridine

| Property | Value |

| Molecular Formula | C₅H₃BrFN |

| Molecular Weight | 175.99 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1] |

| CAS Number | 2546-52-3[2] |

Hazard Identification and Classification

4-Bromo-3-fluoropyridine is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[2] It is also a skin and serious eye irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information, summarized in Table 2.

Table 2: GHS Hazard Classification for 4-Bromo-3-fluoropyridine

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

Signal Word: Warning

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to the following handling procedures and use of appropriate personal protective equipment is mandatory.

Engineering Controls

-

Work should be conducted in a properly functioning, certified laboratory chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[4]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

The following diagram illustrates a general workflow for the safe handling of 4-Bromo-3-fluoropyridine in a laboratory setting.

First Aid Measures

In case of exposure, immediate action is critical. The following first aid measures should be taken, and medical attention should be sought promptly.

Table 3: First Aid Measures for 4-Bromo-3-fluoropyridine

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

For long-term storage, some suppliers recommend storing in a freezer under an inert atmosphere at -20°C.

Disposal Procedures

-

Dispose of 4-Bromo-3-fluoropyridine and any contaminated materials as hazardous waste.[4]

-

Waste should be collected in a designated, properly labeled, and sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[6]

-

Do not dispose of down the drain or in regular trash.[7]

-

Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]

The decision-making process for the disposal of 4-Bromo-3-fluoropyridine is outlined in the following diagram.

Toxicological Information and Potential Signaling Pathways

While a detailed toxicological profile for 4-Bromo-3-fluoropyridine is not extensively documented in publicly available literature, the toxicity of substituted pyridines is an area of active research. The toxic effects of pyridine derivatives can be attributed to their ability to interact with biological macromolecules, potentially modifying bacterial DNA and cell membranes.[9]

It is important to note that the specific signaling pathways affected by 4-Bromo-3-fluoropyridine have not been elucidated. However, based on the known reactivity of pyridine compounds, a hypothetical mechanism of toxicity could involve its interaction with cellular nucleophiles, leading to cellular dysfunction. The electronegative nitrogen atom in the pyridine ring influences its chemical reactivity.[10]

The following diagram presents a generalized and speculative overview of how a substituted pyridine compound might exert toxic effects at a cellular level. This is not a confirmed pathway for 4-Bromo-3-fluoropyridine and should be interpreted with caution.

Experimental Protocols

While specific, validated experimental protocols for the handling of 4-Bromo-3-fluoropyridine are not widely published, the following generalized procedure is adapted from safety guidelines for similar hazardous chemical compounds and should be followed in conjunction with institution-specific Standard Operating Procedures (SOPs).

General Laboratory Use Protocol

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-3-fluoropyridine.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare the chemical fume hood by removing any unnecessary items and ensuring it is functioning correctly.

-

-

Handling and Dispensing:

-

Transport the container of 4-Bromo-3-fluoropyridine in a secondary container.

-

Within the fume hood, carefully open the container.

-

Use appropriate tools (e.g., pipette, spatula) to dispense the required amount of the chemical.

-

Immediately and securely close the container after dispensing.

-

-

Reaction Setup:

-

Add the dispensed 4-Bromo-3-fluoropyridine to the reaction vessel within the fume hood.

-

Assemble the reaction apparatus as required by the specific experimental procedure.

-

-

Post-Procedure:

-

Upon completion of the experiment, quench the reaction and work up the product as per the established protocol, ensuring all steps are performed within the fume hood.

-

Decontaminate all glassware and equipment that came into contact with 4-Bromo-3-fluoropyridine.

-

Dispose of all waste materials according to the procedures outlined in Section 5.2.

-

This guide is intended to provide a framework for the safe handling of 4-Bromo-3-fluoropyridine. It is not a substitute for institution-specific safety protocols and a thorough understanding of the chemical's properties. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

- 1. CAS 2546-52-3: 4-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-bromo-3-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and bromine substituents, which allows for the synthesis of a wide array of novel 4-aryl-3-fluoropyridine derivatives.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely employed palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of drug discovery, the introduction of a 3-fluoropyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the pyridine core is a common scaffold in numerous pharmaceuticals. 4-Bromo-3-fluoropyridine serves as a key starting material, with the bromine atom acting as a handle for the introduction of various aryl and heteroaryl substituents via the Suzuki coupling.

General Reaction Scheme

The Suzuki coupling of 4-bromo-3-fluoropyridine with an organoboron reagent, typically an arylboronic acid or its ester, proceeds in the presence of a palladium catalyst and a base. The general transformation is depicted below:

Caption: General Suzuki coupling of 4-bromo-3-fluoropyridine.

Key Reaction Parameters

The success of the Suzuki coupling of 4-bromo-3-fluoropyridine is highly dependent on the careful selection of the catalyst, base, and solvent system.

-

Palladium Catalyst: The choice of the palladium source and its coordinating ligand is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced catalyst systems often provide higher yields and broader substrate scope, especially for challenging couplings. These include catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, as well as palladium precatalysts.

-

Base: A base is required to activate the boronic acid for the transmetalation step. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent, with stronger bases sometimes being necessary for less reactive boronic acids.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki coupling of 4-bromo-3-fluoropyridine with various arylboronic acids, providing a basis for comparison and reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 90 | 8 | 92 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | 78 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 88 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 120 | 24 | 75 |

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki coupling reactions of 4-bromo-3-fluoropyridine.

Protocol 1: Suzuki Coupling with Phenylboronic Acid using Pd(PPh₃)₄

Materials:

-

4-Bromo-3-fluoropyridine (1.0 mmol, 175 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Round-bottom flask or microwave vial

-

Magnetic stir bar

-

Condenser (for conventional heating)

Procedure:

-

To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-3-fluoropyridine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water to the flask.

-

If using conventional heating, attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. If using microwave irradiation, seal the vial and heat to 120 °C for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-phenyl-3-fluoropyridine.

Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid using PdCl₂(dppf)

Materials:

-

4-Bromo-3-fluoropyridine (1.0 mmol, 175 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg)

-

Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

-

Toluene (10 mL)

-

Water (2 mL)

-

Schlenk flask

-

Magnetic stir bar

-

Condenser

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-3-fluoropyridine, 4-methoxyphenylboronic acid, PdCl₂(dppf), and potassium phosphate.

-

Evacuate the flask and backfill with argon or nitrogen (repeat three times).

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 90 °C under a positive pressure of inert gas with vigorous stirring for 8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 3-fluoro-4-(4-methoxyphenyl)pyridine.

Visualizations

General Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of arylamines, which are prevalent structural motifs in a vast number of biologically active compounds.[2] The subject of this document, 4-Bromo-3-fluoropyridine, is a valuable building block, and its amination provides access to a diverse range of 3-fluoro-4-aminopyridine derivatives. These derivatives are of significant interest in drug discovery.

This document provides detailed application notes, representative experimental protocols, and tabulated data for the Buchwald-Hartwig amination of 4-Bromo-3-fluoropyridine with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of 4-Bromo-3-fluoropyridine involves the reaction of the heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-Bromo-3-fluoropyridine.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-(3-fluoro-4-pyridinyl)amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction and often requires optimization for specific substrates.[3]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of bromopyridines with various amines. While specific data for 4-Bromo-3-fluoropyridine is often proprietary, the data presented for analogous bromopyridines provides a strong basis for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 4-Bromopyridines with Various Amines

| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Toluene | 100 | 98 |

| 2 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 96 |

| 3 | Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | 91 |

| 4 | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 85 |

Data compiled from representative procedures for 4-bromopyridine analogs.[4]

Table 2: Buchwald-Hartwig Amination of 3-Bromopyridines with Various Amines

| Entry | Amine | Pd Precursor / Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 83 |

| 2 | Aniline | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 94 |

| 3 | Cyclopentylamine | BrettPhos Precatalyst (4) | - | LiHMDS | THF | 65 | 78 |

| 4 | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |

Data compiled from representative procedures for 3-bromopyridine analogs.[2][5]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-fluoropyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

4-Bromo-3-fluoropyridine (1.0 equivalent)

-

Amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add 4-Bromo-3-fluoropyridine to the reaction vessel.

-

Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times).

-

Add the anhydrous, degassed solvent via syringe.

-

Add the amine to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-fluoro-4-pyridinyl)amine.

Mandatory Visualizations

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-fluoropyridine in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 4-Bromo-3-fluoropyridine as a key building block in the development of targeted kinase inhibitors. This document outlines detailed experimental protocols for cornerstone chemical transformations, presents quantitative data on the biological activity of a resultant clinical candidate, and visualizes the relevant signaling pathways and synthetic workflows.

Introduction to 4-Bromo-3-fluoropyridine in Kinase Inhibitor Design